2-Cyclopentylpyrazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylpyrazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts significant electrophilicity, which is useful in various chemical reactions.
Preparation Methods
The synthesis of 2-Cyclopentylpyrazole-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-cyclopentylpyrazole with a sulfonyl fluoride reagent under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Cyclopentylpyrazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are typically sulfonamides, sulfonate esters, and sulfonic acids .
Scientific Research Applications
2-Cyclopentylpyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentylpyrazole-3-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group, which can react with nucleophilic residues in proteins, such as serine, threonine, and lysine . This reactivity allows the compound to form covalent bonds with target proteins, thereby inhibiting their function or labeling them for further study . The molecular targets and pathways involved depend on the specific application and the nature of the protein being targeted .
Comparison with Similar Compounds
2-Cyclopentylpyrazole-3-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Aryl Sulfonyl Fluorides: These compounds have similar reactivity but differ in their aromatic structure, which can influence their stability and reactivity.
Alkyl Sulfonyl Fluorides: These compounds have an alkyl group instead of a cyclopentyl or aryl group, affecting their physical and chemical properties.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific steric and electronic effects that can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINSTSNYZGLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.